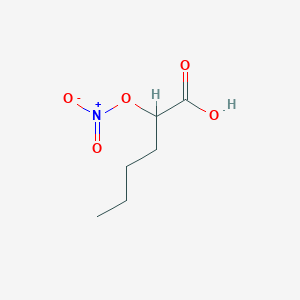![molecular formula C17H18Si B14443031 [([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane CAS No. 75867-42-4](/img/structure/B14443031.png)
[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-ylethynyl-trimethyl-silane: is an organosilicon compound with the molecular formula C17H18Si . It is characterized by the presence of a biphenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biphenyl-4-ylethynyl-trimethyl-silane can be synthesized through several methods, one of which involves the Sonogashira coupling reaction . This reaction typically employs a palladium catalyst and a copper co-catalyst to couple an aryl halide with an ethynyltrimethylsilane under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for biphenyl-4-ylethynyl-trimethyl-silane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Biphenyl-4-ylethynyl-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogens or nucleophiles in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or ozone.
Coupling Reactions: Palladium catalysts and boronic acids or esters
Major Products:
Substitution Reactions: Various substituted biphenyl derivatives.
Oxidation Reactions: Carbonyl-containing compounds.
Coupling Reactions: Biaryl compounds with diverse functional groups
Applications De Recherche Scientifique
Biphenyl-4-ylethynyl-trimethyl-silane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential in drug discovery and development.
Mécanisme D'action
The mechanism of action of biphenyl-4-ylethynyl-trimethyl-silane in various reactions involves the activation of the ethynyl group and the stabilization of intermediates by the trimethylsilyl group. The electron-donating nature of the trimethylsilyl group enhances the reactivity of the ethynyl group, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
- Phenylethynyltrimethylsilane
- (4-Bromophenylethynyl)trimethylsilane
- Trimethyl(phenylethynyl)silane
Comparison: Biphenyl-4-ylethynyl-trimethyl-silane is unique due to the presence of the biphenyl group, which imparts additional stability and electronic properties compared to simpler analogs like phenylethynyltrimethylsilane. This makes it particularly useful in applications requiring enhanced stability and electronic characteristics .
Propriétés
Numéro CAS |
75867-42-4 |
|---|---|
Formule moléculaire |
C17H18Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
trimethyl-[2-(4-phenylphenyl)ethynyl]silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)14-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Clé InChI |
YJXLVEMDFSRFPS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


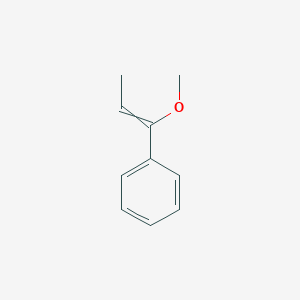


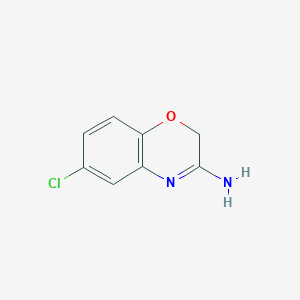
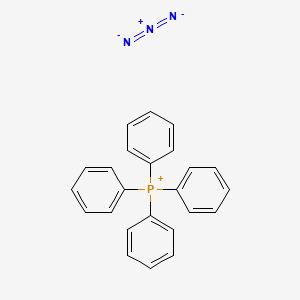
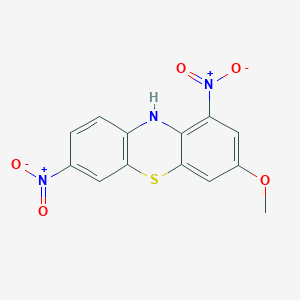
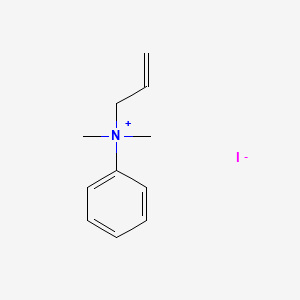
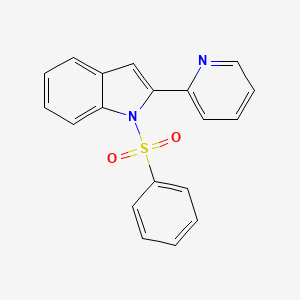
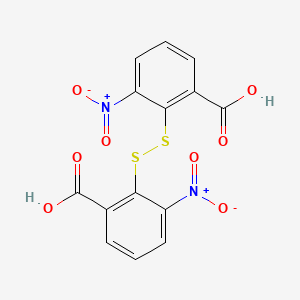
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
